N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenated positions in the compound allow for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase and interact with various receptors in the body . The exact pathways and targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromopyridine moiety, in particular, distinguishes it from other benzothiazole derivatives and contributes to its unique properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3OS/c20-12-7-11(9-22-10-12)18(25)23-13-5-6-15(21)14(8-13)19-24-16-3-1-2-4-17(16)26-19/h1-10H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZBYWOMKMXBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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